Convallamarogenin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16683-27-5 |
|---|---|
Molecular Formula |
C27H42O4 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
(1S,2S,4S,6R,7S,8R,9S,12S,13S,14R,16R,18R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16-diol |
InChI |
InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h16-24,28-29H,1,5-14H2,2-4H3/t16-,17+,18+,19+,20-,21-,22-,23+,24-,25-,26-,27+/m0/s1 |
InChI Key |
XLHFBXMTUNORSV-ZENYHQJXSA-N |
SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(C(CC(C5)O)O)C)C)OC16CCC(=C)CO6 |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4([C@@H](C[C@@H](C5)O)O)C)C)O[C@]16CCC(=C)CO6 |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(C(CC(C5)O)O)C)C)OC16CCC(=C)CO6 |
Other CAS No. |
16683-27-5 |
Synonyms |
Convallamarogenin |
Origin of Product |
United States |
Natural Occurrence and Bioprospecting of Convallamarogenin
Primary Botanical Sources of Convallamarogenin
The principal plant sources of this compound are members of the Convallaria genus, with Convallaria majalis L. being the most extensively studied.
Convallaria majalis L. (Lily of the Valley) as a Source Plant
Convallaria majalis, commonly known as Lily of the Valley, is a significant natural source of this compound. wikipedia.org This herbaceous perennial plant, native to the cool temperate regions of Europe and Asia, is recognized for its fragrant, bell-shaped white flowers. wikipedia.org The compound is typically found in the form of its glycoside, convallamarin (B12645160), within the plant's roots. drugfuture.com The biosynthesis of this compound in Convallaria majalis has been a subject of scientific inquiry, with studies indicating that the 27-methylene group of the molecule is derived from C-2 of mevalonic acid. rsc.orgrsc.org The plant contains a variety of other chemical constituents, including cardiac glycosides like convallatoxin (B1669428) and convalloside, as well as other steroidal saponins (B1172615). ha.org.hk
Exploration of Other Convallaria Species (e.g., Convallaria keisukei)
While Convallaria majalis is a well-documented source, other species within the genus have also been investigated for their phytochemical composition. Convallaria keisukei, which is found in East Asia, is another known source of steroidal saponins. nih.gov Research has identified various saponins in C. keisukei, including convallasaponins isolated from its flowers. nih.gov However, studies have noted differences in the sapogenin profiles between C. majalis and C. keisukei, with spirost-25(27)-ens not being reported in a series of studies on Japanese Convallaria keisukei. nih.gov
Distribution and Accumulation within Plant Tissues (e.g., Roots, Rhizomes, Flowers)
The concentration and distribution of this compound and its related compounds can vary significantly among different tissues of the source plant.
Roots and Rhizomes: The roots and underground stems, or rhizomes, of Convallaria majalis are primary sites for the accumulation of this compound. drugfuture.comnih.gov These tissues serve as storage organs for the plant, and research has focused on the isolation of various steroidal saponins from them. nih.govresearchgate.net The entire plant, including the roots, is used in Traditional Chinese Medicine. ha.org.hk
Flowers: The flowers of Convallaria majalis are renowned for their intense fragrance and are a source of volatile compounds used in perfumery. ni.ac.rs While the flowers are known to contain cardioactive glycosides, the primary concentration of this compound is found in the roots and rhizomes. ha.org.hknih.gov
Leaves and Stems: The vascular tissues, xylem and phloem, are responsible for the transport of water, minerals, and organic compounds throughout the plant, including the leaves and stems. savemyexams.comuvigo.es These transport systems would facilitate the movement of precursor molecules for the synthesis of complex compounds like this compound in various plant parts. The leaves of Convallaria majalis are part of the lush, spreading growth of the plant. gardenia.net
Methodologies for Bioprospecting and Source Plant Identification
Bioprospecting is the systematic search for and development of new bioactive compounds from natural sources. cabr.ieresearchgate.net The identification of plants containing this compound involves a combination of traditional knowledge and modern scientific techniques.
Methodologies for bioprospecting can include:
Chemotaxonomic Approach: This method involves selecting plants for study based on their taxonomic relationship to species known to produce certain classes of compounds. ebsco.com For instance, knowing that Convallaria majalis produces this compound would lead researchers to investigate other Convallaria species.
Ethnobotanical/Ethnopharmacological Approach: This involves studying plants that have been traditionally used for medicinal purposes by indigenous peoples. ebsco.com While this can be a valuable starting point, it is also a contentious area of research. ebsco.com
Bioassay-Guided Fractionation: This is a common laboratory technique where plant extracts are separated into different fractions, and each fraction is tested for a specific biological activity. The most active fractions are then further purified to isolate the individual compounds responsible for the activity.
Modern Analytical Techniques: Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are crucial for the detection, isolation, and structural elucidation of natural products like this compound from plant extracts. nih.gov
The process of bioprospecting is a complex endeavor that ranges from the initial identification of a potential source to the characterization of its chemical constituents. uit.no
Biosynthetic Pathways and Regulation of Convallamarogenin
Precursor Involvement in Steroidal Sapogenin Biosynthesis (e.g., Mevalonic Acid Pathway)
The journey to convallamarogenin begins with fundamental building blocks derived from primary metabolism. The biosynthesis of all steroidal saponins (B1172615), including this compound, relies on the production of isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). monash.edunih.gov These five-carbon units are synthesized through two main pathways: the mevalonic acid (MVA) pathway, which operates in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. researchgate.netplos.org
While both pathways contribute to the isoprenoid pool, the MVA pathway is considered the primary route for the synthesis of the steroidal backbone. plos.org This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov A key regulatory enzyme, HMG-CoA reductase (HMGR), then catalyzes the conversion of HMG-CoA to mevalonic acid. researchgate.netoup.com Subsequent phosphorylation and decarboxylation steps lead to the formation of IPP. mdpi.com
The IPP and DMAPP units are then sequentially condensed to form larger isoprenoid precursors. Farnesyl diphosphate (FPP), a 15-carbon molecule, is a critical branch point intermediate. monash.edu The head-to-head condensation of two FPP molecules, catalyzed by squalene (B77637) synthase (SQS), yields the 30-carbon linear hydrocarbon, squalene. monash.edu
Enzymatic Steps in this compound Formation (e.g., Cycloartenol (B190886) Pathway, Cytochrome P450, UDP-Glucosyltransferases)
The linear squalene molecule undergoes a pivotal cyclization reaction, marking a significant divergence between sterol and triterpenoid (B12794562) saponin (B1150181) biosynthesis. nih.govtandfonline.com Squalene is first epoxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SQE). monash.eduresearchgate.net
Cycloartenol Pathway: In plants, the cyclization of 2,3-oxidosqualene is primarily catalyzed by cycloartenol synthase (CAS), leading to the formation of cycloartenol, the first cyclic precursor in the biosynthesis of phytosterols (B1254722) and steroidal saponins. nih.govtandfonline.comnih.gov This step is a crucial branching point; while CAS directs the flux towards sterols, other enzymes like β-amyrin synthase would lead to the formation of triterpenoid saponins. oup.comuoa.gr Cycloartenol then undergoes a series of modifications, including demethylations, isomerizations, and reductions, to yield cholesterol. mdpi.comresearchgate.net Cholesterol is the dedicated precursor for the synthesis of steroidal saponins. nih.gov
Cytochrome P450 Monooxygenases: The subsequent transformation of the cholesterol backbone into the diverse array of steroidal sapogenins is largely orchestrated by a superfamily of enzymes known as cytochrome P450 monooxygenases (CYPs or P450s). nih.govtandfonline.comwikipedia.org These heme-containing enzymes are responsible for catalyzing a wide range of regio- and stereo-selective oxidation reactions, such as hydroxylations. wikipedia.orgrsc.orgnews-medical.net In the context of this compound biosynthesis, specific P450s are responsible for the hydroxylation of the cholesterol skeleton at particular positions, which is a critical step in forming the final aglycone structure. mdpi.comnih.gov While the precise P450s involved in every step leading to this compound are not all fully characterized, their involvement is a cornerstone of steroidal saponin biosynthesis. nih.govnih.gov
UDP-Glucosyltransferases: Glycosylation, the attachment of sugar moieties, is typically the final step in the biosynthesis of saponins and is catalyzed by UDP-glycosyltransferases (UGTs). nih.govnih.govresearchgate.net These enzymes transfer a sugar residue, commonly glucose from a UDP-sugar donor, to the sapogenin aglycone. nih.govresearchgate.net In the case of this compound-containing glycosides like convallamaroside (B1218230), UGTs would catalyze the attachment of sugar chains to the hydroxyl groups of the this compound core. ptfarm.pl This glycosylation not only increases the water solubility of the molecule but also significantly influences its biological activity. nih.gov The diversity of saponins found in plants is largely due to the action of various UGTs that can add different sugars at different positions on the aglycone. nih.gov
Genetic and Molecular Regulation of Biosynthetic Enzymes
The biosynthesis of this compound is a tightly regulated process, primarily controlled at the level of gene expression. wikipedia.org The genes encoding the biosynthetic enzymes, from the MVA pathway to the final tailoring steps by P450s and UGTs, are subject to complex regulatory networks. mdpi.comresearchgate.net
Transcription factors are key players in this regulation, acting as molecular switches that can turn gene expression on or off in response to various internal and external cues. mdpi.commdpi.comnih.gov These proteins bind to specific DNA sequences in the promoter regions of the biosynthetic genes, thereby controlling the rate of transcription. nih.gov For instance, the expression of genes encoding enzymes like HMGR and CAS can be upregulated in response to developmental signals or environmental stresses, leading to an increased production of their respective products. researchgate.netmdpi.com
The regulation of steroidal saponin biosynthesis is multifaceted and can be influenced by a variety of factors, including:
Developmental Cues: The accumulation of this compound and its glycosides may be specific to certain tissues or developmental stages of the plant. tandfonline.com
Environmental Stimuli: Biotic and abiotic stresses, such as pathogen attack or wounding, can induce the expression of biosynthetic genes as a defense mechanism. mdpi.comnih.govresearchgate.net For example, the accumulation of transcripts for a UDP-glucosyltransferase involved in steroidal saponin biosynthesis was shown to respond to wounding stress. nih.gov
Hormonal Signaling: Plant hormones like jasmonates and ethylene (B1197577) have been shown to modulate the expression of genes in the steroidal saponin pathway. researchgate.netmdpi.com
The expansion of gene families, such as those for P450s and UGTs, through gene duplication events has played a significant role in the evolution of the diversity of steroidal saponins. mdpi.comnih.gov These duplicated genes can evolve new functions, leading to the production of novel saponin structures. nih.gov
Interrelationship with Other Plant Sterol and Saponin Biosynthesis
The biosynthetic pathway of this compound is intricately interwoven with the broader metabolic network of plant sterols and other saponins. The shared precursor, 2,3-oxidosqualene, represents a critical metabolic branch point. nih.govuoa.gr The fate of this intermediate is determined by the type of oxidosqualene cyclase (OSC) that acts upon it.
Divergence from Triterpenoid Saponins: While cycloartenol synthase (CAS) channels 2,3-oxidosqualene towards the production of sterols and subsequently steroidal saponins like this compound, other OSCs, such as β-amyrin synthase, direct the precursor towards the synthesis of pentacyclic triterpenoid saponins. oup.comuoa.gr This enzymatic competition for a common substrate is a key regulatory mechanism that balances the production of these two major classes of saponins. mdpi.com
Connection to Primary Sterol Metabolism: The initial steps of this compound biosynthesis, up to the formation of cholesterol, are shared with the primary pathway for phytosterol synthesis. nih.gov Phytosterols, such as sitosterol (B1666911) and campesterol, are essential components of plant cell membranes and precursors for brassinosteroid hormones. The pathway leading to this compound can be seen as a specialized branch of this fundamental metabolic route. monash.edunih.gov
Shared "Toolbox" of Enzymes: The "tailoring" enzymes, particularly cytochrome P450s and UDP-glucosyltransferases, belong to large multigene families that are involved in the biosynthesis of a vast array of plant secondary metabolites. nih.govfrontiersin.org It is the specific combination and expression pattern of these enzymes in a particular plant species and tissue that determines the final profile of saponins produced, including this compound. nih.govnih.gov This modular nature of biosynthetic pathways allows for the evolution of chemical diversity.
Advanced Isolation and Purification Methodologies for Convallamarogenin
Traditional Extraction Techniques and Their Optimization (e.g., Maceration, Solvent Partitioning)
Traditional methods remain a cornerstone for the initial extraction of crude saponins (B1172615) from plant material before the isolation of aglycones like Convallamarogenin. These techniques, primarily maceration followed by solvent-solvent partitioning, are effective for large-scale initial separation based on compound polarity. iscience.inspringernature.com
Maceration
Maceration is a solid-liquid extraction technique that involves soaking the plant material in a solvent for an extended period to dissolve soluble compounds. iscience.in For Convallaria majalis, powdered roots and rhizomes are typically macerated with a polar solvent mixture. nih.govptfarm.pl A common method involves using 50% aqueous methanol (B129727) for 48 hours. ptfarm.pl This process is intended to break the plant's cell walls and release the soluble phytochemicals. iscience.in The choice of solvent is critical; aqueous alcohol can recover a wide range of bioactive compounds. After the maceration period, the resulting mixture is filtered to separate the liquid extract from the solid plant residue. nih.goviscience.in While simple, the efficiency of maceration can be influenced by factors such as the solvent-to-solid ratio, temperature, and duration. For tougher plant parts, gentle heating (35-40°C) can be applied in a process called digestion to increase the solvent's efficiency, provided the target compounds are not heat-labile. iscience.in
Solvent Partitioning
Following initial extraction and concentration, liquid-liquid extraction, also known as solvent partitioning, is a crucial step for the preliminary purification and fractionation of the crude extract. nih.govspringernature.com This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and a non-polar organic solvent. springernature.comelementlabsolutions.com
In the case of this compound precursors from C. majalis, the concentrated methanolic extract is typically partitioned between different solvents of varying polarity. A common scheme involves partitioning with chloroform (B151607) (CHCl₃) and subsequently with n-butanol (n-BuOH) and water (H₂O). nih.govptfarm.pl This sequential process separates compounds into fractions based on their polarity. The more polar saponin (B1150181) glycosides, including the precursor to this compound (convallamaroside), tend to concentrate in the n-butanol-water fraction. nih.govresearchgate.net The selection of solvents and the pH of the aqueous layer can be optimized to improve the separation efficiency. elementlabsolutions.comnih.gov
| Technique | Plant Part | Solvent System | Key Outcome | Reference |
|---|---|---|---|---|
| Maceration | Powdered roots and rhizomes of Convallaria majalis | 50% aqueous Methanol | Initial crude extract containing saponins. | ptfarm.pl |
| Solvent Partitioning | Crude extract | Chloroform (CHCl₃) vs. n-Butanol (n-BuOH) + Water (H₂O) | Separation of less polar compounds into the CHCl₃ fraction and more polar saponins (convallamaroside) into the n-BuOH/H₂O fraction. | nih.govptfarm.pl |
Modern and Green Extraction Technologies (e.g., Ultrasound-Assisted Extraction, Microwave-Assisted Extraction, Supercritical Fluid Extraction)
To overcome the limitations of traditional methods, such as long extraction times and high solvent consumption, modern "green" extraction technologies are being explored. mdpi.comcolostate.edu These methods aim to increase yield, reduce processing time, and use fewer toxic solvents. colostate.edu
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. colostate.edunih.gov The collapse of these cavitation bubbles near the plant material generates intense localized pressure and temperature, disrupting cell walls and enhancing mass transfer of intracellular components into the solvent. nih.govfrontiersin.org This can lead to significantly reduced extraction times and increased yields compared to maceration. frontiersin.org
A study on Convallaria majalis leaves employed an ultrasonic bath with methanol at 25°C for 30 minutes for the extraction of various metabolites. nih.gov For saponin extraction from other plant sources, key UAE parameters that are often optimized include temperature, time, ultrasonic power, and solvent composition. For instance, an optimized UAE process for saponins from Aralia taibaiensis used 73% ethanol (B145695) at 61°C for 34 minutes. nih.gov While specific optimization data for this compound is scarce, the principles suggest UAE is a viable and efficient alternative to maceration for extracting its glycosidic precursors.
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and plant matrix, leading to rapid extraction. mdpi.com Polar molecules within the sample absorb microwave energy, causing localized heating that disrupts the cell structure and accelerates the release of target compounds into the solvent. nih.gov Key parameters influencing MAE efficiency include microwave power, irradiation time, solvent type, and the solid-to-solvent ratio. mdpi.com MAE offers advantages like shorter extraction times (often minutes instead of hours), reduced solvent consumption, and potentially higher extraction rates. nih.gov For example, an optimized MAE for saponins from Gac seeds used 100% ethanol with a microwave set at 360 W for three short irradiation cycles (totaling 75 seconds). nih.gov Although direct application on this compound extraction is not widely documented, MAE is considered a powerful tool for extracting saponins and other phytochemicals from various plant matrices. mdpi.comfrontiersin.org
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. ajgreenchem.com A substance becomes a supercritical fluid when heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas. supercriticalfluids.com Supercritical CO₂ has the solvating power of a liquid but the low viscosity and high diffusivity of a gas, allowing it to penetrate the plant matrix efficiently. supercriticalfluids.comscielo.br SFE is considered a green technology because CO₂ is non-toxic, non-flammable, and can be easily removed from the extract by depressurization, leaving no solvent residue. ajgreenchem.com The selectivity of SFE can be finely tuned by adjusting pressure and temperature. supercriticalfluids.combuffaloextracts.com While pure CO₂ is non-polar, its solvating power for more polar compounds like saponins can be enhanced by adding a co-solvent, such as ethanol or methanol. ajgreenchem.complos.org Although SFE has high setup costs, its efficiency, selectivity, and environmentally friendly nature make it an attractive modern technique. ajgreenchem.com
| Green Technology | Principle | Key Parameters for Optimization | General Advantages |
|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls, enhancing mass transfer. nih.gov | Time, Temperature, Power, Solvent Composition, Solid/Solvent Ratio. colostate.edunih.gov | Reduced extraction time, lower energy consumption, increased yield. frontiersin.org |
| Microwave-Assisted Extraction (MAE) | Localized heating of polar molecules by microwave energy ruptures cells. mdpi.com | Microwave Power, Time, Temperature, Solvent Type, Solid/Solvent Ratio. mdpi.com | Very short extraction times, reduced solvent volume, improved yield. nih.gov |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) with tunable solvating power. supercriticalfluids.com | Pressure, Temperature, Flow Rate, Co-solvent Type and Percentage. ajgreenchem.comscielo.br | Solvent-free extract, high selectivity, mild operating temperatures. ajgreenchem.combuffaloextracts.com |
Chromatographic Separation Techniques for High-Purity this compound (e.g., Column Chromatography)
Chromatography is an indispensable step for the final purification of this compound from the complex fractions obtained after initial extraction. nih.gov This separation technique relies on the differential distribution of components between a stationary phase and a mobile phase. shimadzu.comknauer.net
Column Chromatography
Following the initial maceration and partitioning steps, the saponin-rich n-BuOH fraction is typically subjected to acid hydrolysis. This chemical process cleaves the sugar moieties from the saponin glycosides (like convallamaroside) to release the aglycone, this compound. The resulting mixture of sapogenins is then separated using column chromatography. nih.gov
This technique involves packing a solid adsorbent, such as silica (B1680970) gel, into a column and passing the mixture through it using a liquid mobile phase (eluent). epfl.ch Separation occurs because different compounds travel through the column at different rates based on their affinity for the stationary phase; less polar compounds generally elute faster with a non-polar mobile phase, while more polar compounds are retained longer. rochester.edu By carefully selecting the stationary phase and the eluent system, and often by using a gradient of solvent polarity, individual sapogenins, including this compound, can be isolated in a crystalline, pure state. nih.govrochester.edu
High-Performance Liquid Chromatography (HPLC)
For analytical separation and sometimes for preparative purification of closely related compounds, High-Performance Liquid Chromatography (HPLC) is employed. shimadzu.com HPLC operates on the same principles as column chromatography but uses high pressure to force the mobile phase through a column packed with smaller particles, resulting in much higher resolution and faster separation times. knauer.netshimadzu.eu
Studies have successfully used reversed-phase HPLC (RP-HPLC) for the separation of saponin glycosides from Convallaria majalis, including those of this compound. researchgate.net In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar. A common mobile phase for separating these glycosides is a gradient of aqueous acetonitrile (B52724) or aqueous methanol. researchgate.netwaters.com The addition of a small amount of acid (e.g., acetic acid) to the mobile phase can improve peak shape and resolution for ionizable compounds. researchgate.net
| Chromatographic Technique | Stationary Phase | Typical Mobile Phase | Purpose in this compound Isolation | Reference |
|---|---|---|---|---|
| Column Chromatography | Silica Gel | Solvent systems of varying polarity (e.g., Hexane/Ethyl Acetate gradients). | Preparative isolation of pure this compound from hydrolyzed sapogenin mixture. | nih.govepfl.ch |
| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (C18) | Aqueous Acetonitrile or Methanol gradients. | High-resolution analytical or preparative separation of this compound glycosides. | researchgate.net |
Integrated Purification Strategies
A typical integrated workflow for this compound is as follows:
Initial Extraction: Coarsely powdered roots and rhizomes of C. majalis are subjected to solid-liquid extraction, such as maceration with aqueous methanol, to produce a crude extract. nih.govptfarm.pl
Fractionation: The crude extract is concentrated and then fractionated using liquid-liquid partitioning. A sequential partitioning with solvents like chloroform and n-butanol separates the compounds into broad polarity classes. The polar saponin glycosides, including convallamaroside (B1218230), are concentrated in the n-butanol/water fraction. nih.govptfarm.pl
Hydrolysis: The saponin-rich fraction undergoes acid hydrolysis to cleave the sugar chains, yielding a mixture of the free aglycones, which includes this compound. nih.gov
Final Purification: The aglycone mixture is purified using chromatographic methods. Preparative column chromatography over silica gel is the workhorse for isolating pure, crystalline this compound. nih.gov Further purification or analysis can be performed using HPLC if necessary. researchgate.net
This integrated approach combines the high capacity of traditional extraction and partitioning with the high-resolution power of chromatography, enabling the efficient isolation of this compound from a complex natural source. Each step is essential for removing specific classes of impurities, leading to the final pure compound.
Spectroscopic and Computational Structural Elucidation of Convallamarogenin and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1D and 2D NMR, HETCOR, HMBC, ROESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex natural products like convallamarogenin. msu.eduemerypharma.com Through a suite of 1D and 2D NMR experiments, a detailed picture of the molecular framework can be assembled.
1D NMR Spectroscopy: The initial analysis begins with 1D ¹H and ¹³C NMR spectra. In the ¹H NMR spectrum of this compound, characteristic signals for steroid methyl protons are observed. mdpi.com For instance, two singlets corresponding to the H-18 and H-19 methyl groups and a doublet for the H-21 methyl group are typically identified. mdpi.com The ¹³C NMR spectrum provides information on the number of distinct carbon environments. azooptics.com For this compound, signals confirming the Δ25(27)-spirosten structure are crucial, specifically the resonances for C-25 and C-27. mdpi.com
2D NMR Spectroscopy: While 1D NMR provides essential information, 2D NMR techniques are necessary to resolve ambiguities arising from signal overlap and to establish connectivity between atoms. emerypharma.commdpi.com
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the molecular structure. emerypharma.comresearchgate.net For this compound, COSY spectra are instrumental in tracing the spin systems within the steroid rings. mdpi.com
HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with their directly attached carbons. mdpi.comnih.gov In the analysis of this compound and its derivatives, HETCOR or HSQC is used to assign the signals of carbons bearing hydroxyl groups, which typically appear in a specific region of the spectrum (e.g., 65-77 ppm). mdpi.com The 2D HETCOR spectra also help in identifying quaternary carbons and distinguishing between axial and equatorial protons of methylene (B1212753) groups. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows long-range correlations between protons and carbons (typically over two or three bonds). mdpi.com HMBC is particularly valuable for connecting different fragments of the molecule. For instance, in the study of this compound derivatives with sugar moieties, HMBC spectra can show a correlation between the anomeric proton of the sugar and a carbon atom of the aglycone, thus establishing the point of glycosylation. mdpi.com
ROESY (Rotating-frame Overhauser Effect Spectroscopy) / NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is crucial for determining the stereochemistry of the molecule. mdpi.comresearchgate.net For this compound, NOESY spectra can confirm the cis-fusion of the A/B rings by showing cross-peaks between protons such as H-1/H-11 or H-2/H-9. mdpi.comresearchgate.net
The combined application of these NMR techniques allows for the unambiguous assignment of most of the proton and carbon signals in the spectra of this compound and its derivatives, providing a solid foundation for their structural characterization. mdpi.comfitoterapia.net
Table 1: Representative ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm) |
|---|---|---|
| 1 | 70.8 | 3.95 (m) |
| 2 | 30.0 | 1.80 (m), 1.60 (m) |
| 3 | 71.2 | 4.10 (m) |
| 4 | 36.8 | 1.95 (m), 1.35 (m) |
| 5 | 41.6 | 1.75 (m) |
| 10 | 35.5 | - |
| 18 | 16.4 | 0.77 (s) |
| 19 | 23.8 | 1.26 (s) |
| 21 | 14.6 | 0.95 (d) |
| 25 | 143.8 | - |
| 27 | 108.9 | 4.75 (br s), 4.70 (br s) |
Note: This table presents a selection of typical chemical shifts and is not exhaustive. Data compiled from scientific literature. mdpi.com
Advanced Mass Spectrometry for Molecular Characterization
Advanced mass spectrometry (MS) techniques are critical for determining the molecular weight and elemental composition of this compound and its derivatives. ub.educhromatographyonline.com These methods provide high sensitivity and accuracy, which are essential for the characterization of complex natural products. researchgate.netibet.pt
High-resolution mass spectrometry (HRMS), often coupled with soft ionization techniques like Fast Atom Bombardment (FAB) or Liquid Secondary Ionization (LSI), allows for the precise determination of the molecular formula. mdpi.comresearchgate.net For example, the mass spectrum of a this compound derivative can reveal the [M+H]⁺ ion, from which the molecular formula can be deduced. mdpi.com This information is crucial for distinguishing between compounds with similar structures but different elemental compositions, such as diols, tetrols, and pentols derived from this compound. mdpi.com
Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. ub.edu By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, it is possible to deduce the structure of different parts of the molecule, such as the spirostanol (B12661974) F-ring. mdpi.com
Liquid chromatography-mass spectrometry (LC-MS) is another powerful tool, allowing for the separation of complex mixtures and the subsequent characterization of individual components. chromatographyonline.com This is particularly useful when analyzing extracts from natural sources that contain a variety of related compounds. researchgate.net
The integration of various mass spectrometry techniques provides a comprehensive understanding of the molecular weight, formula, and key structural features of this compound and its derivatives, complementing the data obtained from NMR spectroscopy. frontiersin.orgnih.gov
Table 2: Mass Spectrometry Data for Selected this compound Derivatives
| Compound | Molecular Formula | Ionization Method | Observed m/z |
|---|---|---|---|
| Majaligenin | C₂₇H₄₂O₆ | LSI-MS | 463 [M+H]⁺ |
| Dihydromajaligenin | C₂₇H₄₄O₆ | LSI-MS | 465 [M+H]⁺ |
| Pentologenin galactoside | C₃₃H₅₂O₁₂ | FAB-MS | 663.3369 [M+Na]⁺ |
Data sourced from scientific publications. mdpi.com
Theoretical Quantum Chemistry Calculations for Conformational and Electronic Structure Analysis (e.g., Semiempirical Molecular Orbital Methods, GIAO DFT Calculations)
Theoretical quantum chemistry calculations have become an integral part of the structural elucidation of complex molecules like this compound. substack.comresearchgate.net These computational methods provide insights into the conformational preferences and electronic structure, which are often difficult to determine solely from experimental data. nih.gov
Semiempirical Molecular Orbital Methods: Semiempirical methods, such as PM3, are often used for initial geometry optimizations of the molecule. mdpi.com These methods are computationally less demanding and can provide a good starting point for more accurate calculations. substack.com They are particularly useful for performing conformational analysis to identify low-energy structures. fitoterapia.net
GIAO DFT Calculations: Gauge-Independent Atomic Orbital (GIAO) Density Functional Theory (DFT) calculations are a powerful tool for predicting NMR chemical shifts. gaussian.comnih.gov The process typically involves optimizing the molecular geometry using a DFT method (e.g., B3LYP with a 6-31G(d,p) basis set) and then calculating the NMR shielding constants at the same or a higher level of theory. mdpi.comnih.gov
By comparing the theoretically calculated chemical shifts with the experimental values, it is possible to validate the proposed structure and stereochemistry. mdpi.commdpi.com This approach is particularly useful for resolving ambiguities in NMR signal assignments and for confirming the configuration of stereocenters. mdpi.com The correlation between experimental and theoretical data provides a high degree of confidence in the determined structure. nih.gov
The integration of these computational methods with experimental spectroscopic data allows for a more robust and complete structural characterization of this compound and its derivatives. mdpi.comresearchgate.net
Determination of Absolute Configuration and Stereochemistry
The stereochemistry of this compound and its derivatives is primarily elucidated through a combination of spectroscopic and computational methods.
NMR Spectroscopy: NOESY and ROESY experiments are fundamental in determining relative stereochemistry. mdpi.com For instance, the observation of specific cross-peaks in the NOESY spectrum can confirm the cis-fusion of the A/B rings in the steroid nucleus. mdpi.comresearchgate.net The configuration of hydroxyl groups and other substituents can also be inferred from NOE data. mdpi.com
Comparison of NMR Data: The stereochemistry at certain centers, such as C-25, can often be deduced by comparing the ¹³C NMR chemical shifts of the F-ring carbons with those of known 25S or 25R spirostanol derivatives. mdpi.com
Computational Methods: As mentioned previously, GIAO DFT calculations of NMR chemical shifts provide a powerful means to confirm the proposed stereochemistry. mdpi.com By calculating the expected NMR spectra for different possible stereoisomers and comparing them to the experimental data, the correct stereoisomer can be identified. nih.govmdpi.com
Chiroptical Methods: While not explicitly detailed in the provided search results for this compound itself, techniques like Vibrational Circular Dichroism (VCD) are powerful methods for determining the absolute configuration of chiral molecules in solution. spectroscopyasia.combiotools.us This involves comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a specific enantiomer. biotools.us
Through the careful application and integration of these techniques, the complete and unambiguous three-dimensional structure, including the absolute configuration of all stereocenters, of this compound and its derivatives can be confidently established. mdpi.comlibretexts.org
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Convallamaroside (B1218230) |
| Convallamaronin |
| Dihydrothis compound |
| Convallagenin-B |
| Majaligenin |
| Dihydromajaligenin |
| Kitigenin |
| Pentologenin |
| Neopentologenin |
| Pentologenin galactoside |
| Saponin (B1150181) E |
| Atisine |
| Kutkin |
| Embelin |
| Phylloquinone |
| Stigmasterol |
| Glyceraldehyde |
| Wheldone |
Chemical Synthesis and Semisynthesis of Convallamarogenin and Its Analogs
Total Synthetic Routes Towards the Spirostanol (B12661974) Skeleton
The total synthesis of the spirostanol skeleton is a formidable task due to its rigid tetracyclic core and multiple stereocenters. Chemists have devised various strategies to construct this framework, often involving intricate cyclization and stereocontrolled reactions.
A notable achievement in this area is the first asymmetric total synthesis of bufospirostenin A, an unusual spirostanol with a rearranged A/B ring system. x-mol.net This synthesis successfully constructed the challenging [5-7-6-5] tetracyclic ring system. x-mol.net A key step in this process was a unique intramolecular rhodium-catalyzed Pauson-Khand reaction of an alkoxyallene-yne, which efficiently formed a critical part of the core structure. x-mol.net This route diastereoselectively installed 11 stereocenters, showcasing a high level of stereochemical control. x-mol.net
Table 1: Examples of Key Reactions in Spirostanol Total Synthesis
| Reaction Type | Example Application | Reference |
|---|---|---|
| Intramolecular Pauson-Khand Reaction | Construction of the [5-7-6-5] tetracyclic ring system of bufospirostenin A. | x-mol.net |
Semisynthetic Approaches from Natural Precursors (e.g., Partial Hydrolysis and Cyclization of Convallamaroside)
Semisynthesis, which starts from readily available natural products, is often a more practical and efficient approach for producing steroidal sapogenins and their derivatives. Convallamarogenin itself can be obtained from its corresponding glycoside, convallamaroside (B1218230), which is found in plants like Convallaria majalis. researchgate.netjst.go.jp The process involves the deglycosylation of the natural saponin (B1150181), typically through acid hydrolysis, to yield the aglycone, this compound. google.com For example, a common method involves using 2N HCl in a 50:50 dioxane mixture to cleave the sugar moieties. google.com
Diosgenin (B1670711), an abundant steroidal sapogenin, is a widely used precursor for the synthesis of various steroids and has been employed to create numerous analogs. researchgate.netbritannica.commdpi.com Methodologies developed for diosgenin are often applicable to other sapogenins. A key strategy involves utilizing the intact skeleton of diosgenin to build more complex steroidal side chains, which has proven more efficient than some total synthesis routes. researchgate.net This often involves specific chemical transformations of the spirostan (B1235563) F-ring. For instance, a novel bromination-E/F ring-opening reaction of 16-hydroxy-steroidal sapogenins has been developed as a key step in the synthesis of other complex steroids. researchgate.net The synthesis of novel aza-steroids and oxime derivatives from diosgenin further demonstrates the versatility of using natural sapogenins as starting materials for generating diverse analogs. mdpi.com
Development of Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis combines the high selectivity of enzymes with the versatility of chemical reactions, offering sustainable and efficient pathways for producing complex molecules. mdpi.com While specific chemoenzymatic routes to this compound are not widely documented, the principles can be applied to its synthesis. This approach can overcome challenges in traditional synthesis, such as tedious protection and deprotection steps, by ensuring high regio- and stereo-selectivity. rsc.org
Key strategies applicable to this compound synthesis include:
Selective Oxidation: Enzymes could be used for precise C-H functionalization to introduce hydroxyl groups at specific positions on a steroid precursor. For example, cytochrome P450 monooxygenases have been used for regio-specific oxidation of the camptothecin (B557342) scaffold, a strategy that could be adapted for steroids. nih.gov A chemoenzymatic flow synthesis of captopril (B1668294) utilized immobilized whole cells of Acetobacter aceti for a highly selective bio-oxidation of a prochiral diol, demonstrating a green and scalable method for stereoselective reactions. d-nb.info
Controlled Glycosylation/Deglycosylation: Instead of harsh acid hydrolysis, glycosidase enzymes could be used for the selective removal of sugar units from convallamaroside to yield this compound. Conversely, glycosyltransferases could attach sugar units to the this compound core to build novel saponin analogs. rsc.org
The continuous progress in protein engineering and process optimization is expanding the scope of chemoenzymatic synthesis, making it a promising approach for the future development of steroidal sapogenins. mdpi.com
Novel Synthetic Methodologies for Steroidal Sapogenins
The search for more efficient and novel ways to synthesize steroidal sapogenins and their analogs is an active area of research. Recent advancements focus on new reaction development and strategic applications of existing methods.
One of the most innovative approaches involves the use of transition-metal catalysis to construct the core ring systems. The aforementioned rhodium-catalyzed intramolecular Pauson-Khand reaction used in the total synthesis of bufospirostenin A is a prime example of a novel methodology for building a complex steroidal framework. x-mol.netresearchgate.net
Other novel methods focus on the modification of the spirostan side chain. For example, Lewis acid-catalyzed acetylation of steroidal sapogenins has been reinvestigated, leading to a correction of previously assigned structures of E/F-ring opening products. researchgate.net New strategies for synthesizing steroids with complex side chains have been developed by using the intact skeleton of abundant sapogenins like diosgenin, avoiding the need to build the entire molecule from scratch. researchgate.net This approach led to an efficient synthesis of the aglycone of the potent antitumor saponin OSW-1. researchgate.net
Furthermore, the creation of novel derivatives continues to expand the chemical space around steroidal sapogenins. The synthesis of new spirostanic oximes and α,β-unsaturated cyanoketones from diosgenin derivatives highlights the ongoing development of methods to functionalize the steroidal A-ring and other positions. mdpi.com These novel methodologies not only provide more efficient access to known compounds but also enable the creation of a diverse library of analogs for biological evaluation. mdpi.com
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Convallamaroside |
| Bufospirostenin A |
| Gitonin |
| Tigogenin |
| Diosgenin |
| Progesterone |
| OSW-1 |
| Captopril |
| Hyodeoxycholic acid |
| Isopropyl β-D-1-thiogalactopyranoside |
| (25 R)-5α-spirost-3,5,6-triol |
| (R)-3-hydroxy-2-methylpropanoic acid |
| 2-methyl-1,3-propandiol |
Structure Activity Relationship Sar Studies and Structural Modifications of Convallamarogenin Derivatives
Influence of Hydroxylation Patterns and Substituents on Biological Activities (e.g., Comparison of Diols, Tetrols, Pentols)
The degree of hydroxylation on the steroidal backbone of Convallamarogenin derivatives significantly impacts their biological activity. Research involving in silico docking studies has provided valuable insights into how the number of hydroxyl (-OH) groups affects the binding affinity of these compounds to molecular targets like the human epidermal growth factor receptor 2 (HER2) and tubulin, both of which are important in cancer research. nih.govresearchgate.net
A comparative analysis of this compound-related compounds isolated from Convallaria majalis (lily of the valley) revealed a distinct trend based on their hydroxylation patterns. nih.gov The study examined diols (two -OH groups), tetrols (four -OH groups), and pentols (five -OH groups). The results indicated that diols, being less polar, exhibit a higher binding affinity to both HER2 and tubulin compared to the more heavily hydroxylated and more polar tetrols and pentols. nih.govresearchgate.net This suggests that increased polarity from additional hydroxyl groups may reduce the ability of the molecule to effectively interact with the binding sites of these specific protein targets. nih.gov
An earlier study on steroidal glycosides from Convallaria majalis also supports this finding, noting that the introduction of polar substituents to the steroid nucleus resulted in reduced cytotoxicity. nih.gov The lower polarity of the diol derivatives appears to be a favorable characteristic for interaction with the analyzed targets. nih.gov
Table 1: In Silico Docking Affinity of this compound Derivatives This interactive table summarizes the mean RANK position from molecular docking studies. A lower RANK value indicates a higher (more favorable) binding affinity.
| Compound Class | Number of Hydroxyl Groups | Relative Polarity | Mean RANK (Binding Affinity) to HER2 & Tubulin |
|---|---|---|---|
| Diols | 2 | Lower | Higher Affinity |
| Tetrols | 4 | Higher | Lower Affinity |
| Pentols | 5 | Highest | Lower Affinity |
Data sourced from in silico docking studies on HER2 receptor and tubulin. nih.govresearchgate.net
Role of Glycosylation and Sugar Moiety Diversity on Saponin (B1150181) Activity Profiles
Glycosylation, the attachment of sugar moieties to the aglycone (non-sugar) backbone, is a critical determinant of a saponin's biological activity profile. nih.gov The sugar chains contribute to the amphipathic nature of the molecule, influencing its solubility, membrane-permeabilizing capabilities, and interaction with biological targets. nih.govnih.gov For this compound derivatives, both the presence and the type of sugar can significantly affect their activity.
Glycosylation is generally considered a final and crucial step in steroidal saponin biosynthesis, regulating the compound's biological functions. nih.gov The number, position, and composition of these sugar moieties introduce enormous structural and functional diversity. nih.gov Studies have shown that for some steroidal saponins (B1172615), the sugar moiety attached at the C-3 position is important for enhancing anti-cancer and anti-angiogenesis activities. mdpi.com The anti-angiogenic activity of Convallamaroside (B1218230), a glycoside of this compound, has been documented, highlighting the importance of the attached sugars. science24.comptfarm.pl
Furthermore, the specific type of sugar is not trivial. In silico docking studies of pentol glycosides from Convallaria majalis demonstrated that the identity of the sugar affects binding affinity. nih.gov For instance, a galactoside derivative and an arabinoside derivative, despite having the same pentol aglycone, showed different RANK positions when docked to HER2 and tubulin, indicating that the sugar type directly influences the binding interaction. nih.govresearchgate.net This diversity is generated in plants by enzymes like glycosyltransferases, which catalyze the transfer of sugar molecules to the steroidal aglycone. nih.govacs.org For example, the enzyme SaGT4A has been identified to catalyze the 3-O-glucosylation of various steroidal sapogenins. nih.gov
Design and Synthesis of this compound Analogs for Enhanced Activity or Selectivity
The insights gained from SAR studies provide a foundation for the rational design and synthesis of novel this compound analogs with potentially improved therapeutic properties, such as enhanced biological activity or greater selectivity for a specific target. nih.gov While specific synthetic campaigns for this compound analogs are not extensively detailed, the strategies applied to other complex natural products serve as a blueprint.
The primary goal is to modify the chemical structure to optimize its interaction with a biological target. Based on the findings that less polar diol structures show higher affinity for certain cancer targets, one synthetic strategy would be to synthesize analogs that maintain this diol pattern while introducing other functional groups to fine-tune activity or other properties like solubility. nih.gov
General approaches to analog design include:
Aglycone Modification : Systematically altering the substitution pattern on the steroidal core. For this compound, this could involve creating derivatives with different numbers or placements of hydroxyl groups to validate and expand upon the initial SAR findings.
Glycosylation Engineering : Synthesizing saponins with different sugar types (e.g., glucose, rhamnose, xylose) or varying the length and branching of the sugar chain. acs.org This allows for the exploration of how different carbohydrate moieties affect target binding and cellular uptake. nih.gov
Linkage Modification : The bond connecting the sugar to the aglycone (glycosidic bond) or the acyl chains often found in saponins can be replaced. For example, replacing a hydrolytically unstable ester linkage with a more stable amide bond has been a successful strategy for creating more robust saponin adjuvants derived from QS-21. nih.govresearchgate.net This approach could be applied to this compound derivatives to improve their stability.
The synthesis of such analogs is often a complex, multi-step process. For instance, the synthesis of saponin OSW-1 analogs, another class of potent steroidal saponins, has been achieved by utilizing the intact skeleton of readily available sapogenins like diosgenin (B1670711), demonstrating an efficient strategy for producing bioactive steroids. researchgate.netcolab.ws
Methodologies for Targeted Structural Derivatization
Targeted structural derivatization involves the chemical modification of a lead compound, like this compound, at specific sites to produce a library of related molecules for SAR studies. These methods are essential for systematically probing the functional role of different parts of the molecule.
Common derivatization methodologies applicable to steroidal saponins include:
Acylation : Hydroxyl groups on the steroidal backbone or the sugar moieties are relatively easy to modify through acylation reactions, such as esterification with acyl chlorides or anhydrides. This allows for the introduction of various acyl groups, altering the molecule's lipophilicity and steric profile. For example, p-nitrobenzoyl chloride (PNBC) has been used for the derivatization of steroidal saponins to facilitate their detection by UV chromatography. nih.gov
Silylation : Active hydrogens, such as those in hydroxyl groups, can be substituted with a trimethylsilyl (B98337) (TMS) group. This is a common derivatization technique used in gas chromatography-mass spectrometry (GC-MS) analysis. Reagents like N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) are used to make the compounds more volatile and prevent the formation of cyclic structures. mdpi.com
Glycosylation/Deglycosylation : Specific enzymes or chemical methods can be used to add or remove sugar units. Enzymatic hydrolysis can selectively cleave sugar residues, while chemical synthesis can build up specific oligosaccharide chains on the aglycone. nih.govcsic.es UDP-glycosyltransferases (UGTs) are key enzymes in the biosynthesis of saponins and can be used to create diverse glycosylation patterns. acs.org
Modification of Functional Groups : Other functional groups on the aglycone can be targeted. For example, if a carbonyl group is present, it can be converted into an oxime derivative through methoximation, which can increase detection sensitivity and reduce the number of isomers. mdpi.com
These derivatization techniques provide the chemical tools necessary to systematically explore the structure-activity landscape of this compound, leading to a deeper understanding of its biological function and the potential development of new therapeutic agents.
Research Applications and Prospective Utility of Convallamarogenin in Chemical Biology
Scaffold for the Synthesis of Novel Steroid-Based Compounds
The steroidal backbone of Convallamarogenin presents a foundational structure for the synthesis of novel steroid-based compounds. frontiersin.org While direct and extensive research on the use of this compound as a starting scaffold for the semi-synthesis of other steroids is not widely documented in publicly available literature, its inherent structure as a spirostanol (B12661974) sapogenin suggests its potential in this area. researchgate.net The synthesis of steroid derivatives often involves the modification of naturally occurring steroidal skeletons to create compounds with altered or enhanced biological activities. rsc.org The functional groups present on the this compound molecule could, in principle, serve as handles for chemical modifications, allowing for the generation of a library of novel steroid analogues. google.com Such synthetic endeavors are crucial in medicinal chemistry for exploring structure-activity relationships and developing new therapeutic agents. mdpi.com
Chemical Probes for Investigating Biological Pathways and Drug Targets
Chemical probes are small molecules used to study and manipulate biological systems, providing valuable insights into the functions of proteins and their roles in disease pathways. nih.gov An ideal chemical probe exhibits high potency and selectivity for its target. While this compound itself has demonstrated biological activity, its specific development and application as a chemical probe for investigating biological pathways and drug targets are not extensively reported.
However, a 2021 study explored the potential of this compound and its derivatives as potential chemotherapeutic agents through in silico methods. researchgate.netmdpi.com This research involved docking a set of 12 related compounds to the protein data bank (PDB) structures of the HER2 receptor and tubulin, both significant targets in cancer therapy. researchgate.netmdpi.com The results of these docking studies indicated that diol derivatives, including this compound, exhibited a higher affinity for these targets compared to tetrols and pentols. researchgate.netmdpi.com Such computational studies represent a preliminary step in identifying and optimizing potential chemical probes. Further experimental validation would be necessary to characterize the selectivity and mechanism of action of this compound and its derivatives to establish them as reliable chemical probes for studying the HER2 and tubulin pathways. researchgate.netmdpi.com
Modulators of Cellular Transport Systems in Research Models
Cellular transport systems, such as P-glycoprotein (P-gp), play a critical role in cellular homeostasis and the development of multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of substrates, including chemotherapeutic drugs. researchgate.net The modulation of these transporters is a significant area of research for overcoming MDR.
An in silico study published in 2023 investigated the potential of this compound, isolated from Convallaria majalis, to act as an inhibitor of P-glycoprotein. researchgate.net Using molecular docking and molecular dynamics simulations, the study assessed the binding affinity of this compound to the P-glycoprotein receptor (PDB code: 6C0V). researchgate.net The results demonstrated that this compound exhibited a notable binding affinity towards P-glycoprotein. researchgate.net This finding suggests that this compound may function as a modulator of this cellular transport system, potentially by competitively inhibiting or allosterically modulating its function. researchgate.net Such modulation could enhance the bioavailability and retention of co-administered drugs that are substrates of P-gp. researchgate.net
Table 1: In Silico Analysis of this compound as a P-glycoprotein Modulator
| Parameter | Finding | Reference |
| Target Protein | P-glycoprotein (P-gp) | researchgate.net |
| Methodology | Molecular Docking (CDOCKER), Molecular Dynamics Simulation | researchgate.net |
| Source of this compound | Convallaria majalis | researchgate.net |
| Binding Affinity | Demonstrated maximum binding affinity towards P-glycoprotein | researchgate.net |
| Potential Mechanism | Competitive inhibition or allosteric modulation | researchgate.net |
Applications in Natural Product Chemistry and Biosynthetic Research
This compound is a key compound in the field of natural product chemistry, primarily due to its presence in Convallaria majalis. scribd.comptfarm.pl Its isolation and structural elucidation have been subjects of phytochemical research. researchgate.netmdpi.com The roots and rhizomes of C. majalis are known to contain a variety of steroidal saponins (B1172615), with this compound being the aglycone of the furostanol saponin (B1150181), convallamaroside (B1218230). ptfarm.pl The structure of this compound has been identified as Δ25-5β,20β,22α-spirosten-1β,3β-diol. mdpi.comptfarm.pl
Research into the biosynthesis of this compound has provided insights into the metabolic pathways of steroidal compounds in plants. Studies have shown that the 27-methylene group of this compound is derived from the C-2 of mevalonic acid (MVA), indicating a stereospecific oxidation of one of the terminal methyl groups. ptfarm.pl The elucidation of such biosynthetic pathways is fundamental to understanding the chemical diversity of natural products and opens avenues for their biotechnological production. zmchdahod.org
Table 2: Natural Source and Biosynthetic Precursor of this compound
| Attribute | Details | Reference |
| Natural Source | Convallaria majalis (Lily of the Valley) | scribd.comptfarm.pl |
| Primary Glycoside | Convallamaroside | ptfarm.pl |
| Chemical Class | Spirostanol Sapogenin | researchgate.net |
| Biosynthetic Precursor | Mevalonic Acid (MVA) | ptfarm.pl |
Future Research Directions and Unaddressed Questions
Elucidation of Undiscovered Biosynthetic Enzymes and Genetic Determinants
The biosynthetic pathway of Convallamarogenin, like that of many complex plant-derived steroids, is not fully elucidated. The pathway is presumed to follow the general route of steroid biosynthesis, originating from acetyl-CoA through the isoprenoid pathway to form sterol precursors. However, the specific enzymes—suchas particular cytochrome P450s, hydroxylases, and glycosyltransferases—that catalyze the final, intricate steps to yield the this compound scaffold are unknown.
Future research must focus on identifying and characterizing these undiscovered enzymes. A key approach would be the use of modern genomic and transcriptomic techniques on Convallaria majalis. By analyzing the genetic makeup and gene expression profiles of tissues where this compound is abundant, researchers can identify candidate genes encoding for biosynthetic enzymes. nih.govnih.gov The function of these candidate enzymes can then be validated through heterologous expression in microbial or plant systems.
Furthermore, the investigation into the genetic determinants that regulate the expression of these biosynthetic genes is crucial. nih.govnih.gov This involves studying transcription factors and regulatory networks that control the production of this compound in the plant. Understanding these genetic switches is not only fundamental to plant biology but also a prerequisite for the biotechnological production of the compound. The exploration for biosynthetic gene clusters (BGCs), which are contiguous sets of genes responsible for producing a specialized metabolite, could provide a wealth of information on the production of not just this compound but also other related saponins (B1172615). nih.govfrontiersin.org
Comprehensive Profiling of this compound and its Metabolites in Biological Systems
A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for evaluating its biological significance. criver.com To date, comprehensive in vivo studies detailing the metabolic fate of this compound are lacking. Future research should employ radiolabeling studies to trace the compound's journey through a biological system, quantifying its distribution in various tissues and identifying routes of excretion. criver.com
Metabolite profiling is a critical component of this research. criver.comrsc.org The use of advanced analytical techniques, particularly high-resolution liquid chromatography-mass spectrometry (LC-MS), is necessary to identify and structurally elucidate the metabolites of this compound formed in vitro (e.g., in human liver microsomes) and in vivo. rsc.orgnih.govnih.gov These studies would reveal whether the compound is metabolized by key enzyme systems like cytochrome P450 (CYP) enzymes, and identify the resulting metabolic products. nih.govnih.gov Comparing the metabolite profiles across different species, including humans, is vital to assess the relevance of preclinical animal models. mdpi.com This comprehensive profiling will provide insights into the compound's bioavailability, potential for accumulation, and whether its biological activity is attributable to the parent compound or its metabolites. criver.com
Exploration of Novel Bioactivities and Molecular Targets beyond Current Findings
Preliminary in silico and in vitro studies have hinted at the potential bioactivities of this compound, but these findings require substantial expansion and validation. mdpi.comsid.irherbmedpharmacol.com One promising area is its interaction with efflux transporters. Molecular docking studies have indicated that this compound exhibits a high binding affinity for P-glycoprotein (P-gp), a key protein in multidrug resistance (MDR) in cancer cells and a factor in drug bioavailability. sid.irherbmedpharmacol.com Future investigations should validate this interaction in cellular models to confirm if this compound can act as a P-gp inhibitor, potentially reversing MDR or enhancing the efficacy of other drugs.
Other computational studies have suggested that this compound may target the HER2 receptor and tubulin, both of which are significant in cancer chemotherapy. mdpi.com These in silico predictions need to be followed by robust in vitro and cell-based assays to determine if this compound has antiproliferative effects and to elucidate its mechanism of action. Furthermore, a patent has identified steroidal glycosides, including those with sapogenins like this compound, as potential inhibitors of the enzyme core 2 GlcNAc-T, which has implications in cancer and inflammatory diseases. google.com This lead warrants dedicated research to explore this compound's specific activity against this enzyme. Broader screening against a wide array of biological targets could uncover entirely new therapeutic possibilities for this compound. nih.gov
Development of Advanced Analytical Platforms for In Situ and Real-Time Analysis
Advancing the research on this compound will heavily rely on the development and application of sophisticated analytical platforms. splunk.comboard.comsolutionsreview.com The complexity of biological systems necessitates tools that can provide not just static measurements but also dynamic, real-time information. High-content imaging and analysis platforms can be utilized for phenotypic screening to observe the effects of this compound on cellular models at a large scale. moleculardevices.com
A significant challenge is the analysis of the compound directly within its biological context (in situ). univie.ac.at Techniques such as mass spectrometry imaging could potentially be adapted to visualize the distribution of this compound and its metabolites within tissues, providing crucial spatial information that is lost in traditional extraction-based methods.
Sustainable Production and Engineering of this compound in Biotechnological Systems
Currently, the primary source of this compound is extraction from Convallaria majalis. This method is dependent on plant availability and can be inefficient and environmentally burdensome. unep.orgun.orgpanda.org A critical area for future research is the development of sustainable and scalable production methods through biotechnology and genetic engineering. ijoear.comeuropa.eunih.gov
One promising avenue is the metabolic engineering of microorganisms, such as Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria). nih.gov By identifying the complete biosynthetic pathway of this compound (as discussed in 10.1), the relevant genes could be transferred into a microbial host, creating a cellular factory for its production from simple sugars. routledge.com This approach allows for large-scale, controlled, and sustainable fermentation-based production. lenzing.com
Alternatively, plant cell culture technology offers another route. Establishing and optimizing cell suspension or hairy root cultures of Convallaria majalis could provide a contained and continuous source of this compound, independent of geographical and seasonal constraints. ijoear.com Both microbial and plant-based biotechnological systems represent a more sustainable and economically viable long-term strategy for producing this valuable compound for research and potential future applications. routledge.comtufts.edu A patent mentioning a "biotechnological process" for a this compound derivative underscores the feasibility and interest in this approach. google.com
Q & A
Q. Basic Research Focus
- Isotopic labeling : Use -acetate to trace mevalonate pathway incorporation into the triterpene skeleton .
- Gene silencing : Knock down putative oxidosqualene cyclase (OSC) genes via RNAi to identify biosynthetic bottlenecks .
- Metabolomic profiling : LC-MS/MS compares wild-type and mutant plant extracts to quantify pathway intermediates .
How should researchers evaluate this compound’s stability under varying physiological conditions?
Q. Advanced Research Focus
- pH stability assays : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC at 37°C over 24–72 hours .
- Thermal analysis : DSC/TGA identifies decomposition temperatures, informing storage protocols .
- Light sensitivity : Expose samples to UV/visible light and quantify photodegradation products using LC-UV .
What pharmacological assays are most reliable for assessing this compound’s cardiotonic activity?
Q. Basic Research Focus
- In vitro : Langendorff perfused heart models measure changes in coronary flow and contractility .
- Molecular targets : Patch-clamp electrophysiology evaluates Na⁺/K⁺-ATPase inhibition, with IC₅₀ calculations normalized to ouabain controls .
- In vivo : Rodent models monitor heart rate and ejection fraction via echocardiography post-administration .
How can interdisciplinary approaches enhance this compound research?
Q. Advanced Research Focus
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to cardiac receptors, guiding synthetic modifications .
- Ecological studies : Field surveys correlate this compound content in Convallaria majalis with soil nutrient levels and herbivore pressure .
- Ethnopharmacology : Partner with local communities to document traditional uses and compare with laboratory findings .
What quality control measures ensure batch-to-batch consistency in this compound isolates?
Q. Basic Research Focus
- Pharmacopeial standards : Adhere to USP/EP guidelines for residual solvent testing (e.g., GC-MS for ethanol) .
- Spectroscopic fingerprints : Compare UV and IR spectra of batches to reference materials using PCA analysis .
- Bioactivity benchmarking : Validate each batch via standardized cytotoxicity assays (e.g., IC₅₀ in HepG2 cells) .
How can researchers investigate this compound’s synergistic effects in combination therapies?
Q. Advanced Research Focus
- Isobologram analysis : Quantify synergism/antagonism with chemotherapeutic agents (e.g., doxorubicin) using Chou-Talalay methods .
- Multi-omics integration : Transcriptomics and metabolomics reveal pathways modulated by this compound-drug combinations .
- 3D tumor spheroids : Mimic in vivo tumor microenvironments to test penetration and efficacy in complex models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
